Fosifloxuridine nafalbenamide
描述
Fosifloxuridine nafalbenamide, also known as NUC-3373, is a fluoropyrimidine that is incorporated into DNA and inhibits thymidylate synthetase . This potentially leads to the induction of DNA damage and cell cycle arrest . It is currently being investigated in clinical studies .
Synthesis Analysis
Fosifloxuridine nafalbenamide is under development for the treatment of advanced solid tumors including colorectal cancer, cholangiocarcinoma, pleural mesothelioma, basal cell carcinoma, hodgkin lymphoma (b-cell hodgkin lymphoma), metastatic renal cell carcinoma, metastatic transitional cell carcinoma (urothelial cell carcinoma), head and neck squamous cell carcinoma, esophageal cancer, metastatic colorectal cancer, gastric cancer, triple-negative breast cancer, endometrial cancer, metastatic melanoma, non-small cell lung cancer . The drug candidate consists of the active anti-cancer metabolite, FUDR-MP and a protective phosphoramidate moiety . It is a small molecule administered intravenously . The drug candidate is developed based on Protide technology platform .Molecular Structure Analysis
The molecular formula of Fosifloxuridine nafalbenamide is C29H29FN3O9P . Its molecular weight is 613.53 . The InChI code is 1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37)/t18-,23-,25+,26+,43?/m0/s1 .Chemical Reactions Analysis
Fosifloxuridine nafalbenamide is a Thymidylate synthase inhibitor . It has anticancer activity and has the potential to evoke a host immune response and enhance immunoresearch .Physical And Chemical Properties Analysis
The molecular weight of Fosifloxuridine nafalbenamide is 613.54 . The molecular formula is C29H30F2N4O8P . It appears as a solid and is white to off-white in color .科学研究应用
核磁共振(NMR)监测:Stevens等人(1984年)在《英国癌症杂志》中的一项研究表明,使用19F NMR监测氟代嘧啶类药物如5-氟尿嘧啶在肿瘤和肝脏中的代谢,突显了NMR技术在药物分析和癌症研究中的潜力(Stevens et al., 1984)。
抗癌药物递送:Ma等人(2018年)在《纳米尺度》上报告了含氟尿嘧啶的核酸纳米凝胶的制备,用于高效递送药物至癌细胞。这些纳米凝胶显示出对癌细胞有希望的抑制活性(Ma et al., 2018)。
融入DNA和抗肿瘤机制:Sakamoto等人(2015年)在《国际肿瘤学杂志》上研究了三氟胸苷和2'-脱氧-5-氟尿嘧啶如何融入DNA,提供了关于它们不同抗肿瘤机制的见解(Sakamoto et al., 2015)。
靶向癌症治疗:Landowski等人(2005年)在《分子癌症治疗学》中探讨了氟尿嘧啶氨基酸酯前药的开发,用于靶向递送至过表达PEPT1转运蛋白的癌细胞。这种方法旨在增强氟尿嘧啶在癌症治疗中的选择性并减少毒性(Landowski et al., 2005)。
PET成像研究用于癌症:Vesselle等人(2003年)进行了关于3'-脱氧-3'-(18)F-氟胸苷((18)F-FLT)在PET成像研究中用于评估人类癌症细胞增殖的研究。这项研究在《核医学杂志》中提供了有价值的见解,关于FLT在癌症诊断中的剂量学和潜在应用(Vesselle et al., 2003)。
安全和危害
未来方向
Fosifloxuridine nafalbenamide is currently under clinical development by NuCana and is in Phase II for Hodgkin Lymphoma (B-Cell Hodgkin Lymphoma) and Esophageal Cancer . According to GlobalData, Phase II drugs for these conditions have a 17% and 25% phase transition success rate (PTSR) indication benchmark for progressing into Phase III, respectively .
属性
IUPAC Name |
benzyl (2S)-2-[[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37)/t18-,23-,25+,26+,43?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOWRMNRHMERIO-ZVAHOJSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fosifloxuridine nafalbenamide | |
CAS RN |
1332837-31-6 | |
Record name | Fosifloxuridine nafalbenamide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332837316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosifloxuridine nafalbenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14859 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | fosifloxuridine nafalbenamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YO6QT3SZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。